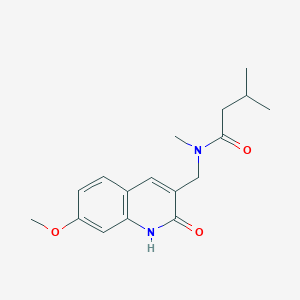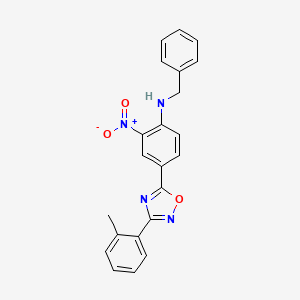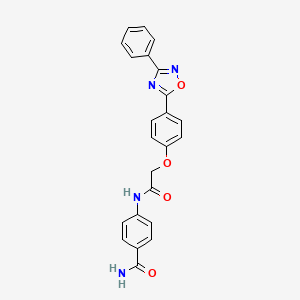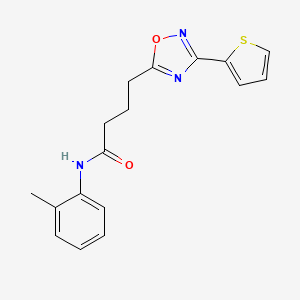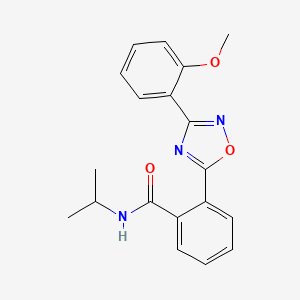
N-isopropyl-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as IMB-6, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of oxadiazole derivatives, which have been reported to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Aplicaciones Científicas De Investigación
N-isopropyl-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N-isopropyl-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is not fully understood. However, it has been reported to act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. In addition, it has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-isopropyl-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been reported to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In addition, it has been shown to inhibit the activity of acetylcholinesterase (AChE), which could potentially lead to improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-isopropyl-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one limitation is that the mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research involving N-isopropyl-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide. One direction could be to further investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Another direction could be to study its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, further studies could be conducted to better understand its mechanism of action and optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of N-isopropyl-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been reported in the literature. The method involves the reaction of 2-amino-5-methoxybenzoic acid with isobutyryl chloride in the presence of triethylamine to obtain N-isopropyl-2-(2-methoxy-5-isobutyrylamino)benzoic acid. This intermediate is then reacted with hydrazine hydrate and sodium nitrite to yield the target compound.
Propiedades
IUPAC Name |
2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12(2)20-18(23)13-8-4-5-9-14(13)19-21-17(22-25-19)15-10-6-7-11-16(15)24-3/h4-12H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQQUWSHMHNVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7717517.png)
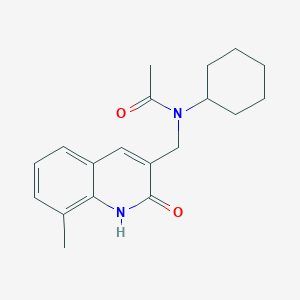
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7717528.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7717532.png)
![3-(2,5-dimethoxyphenyl)-N-(3-acetamidophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717534.png)
